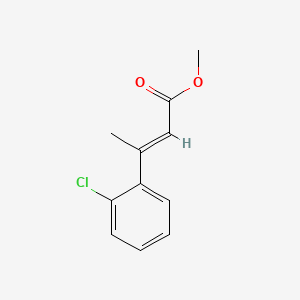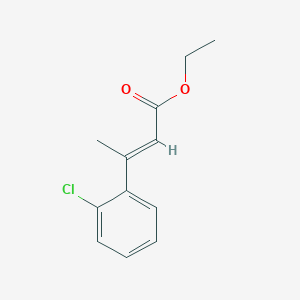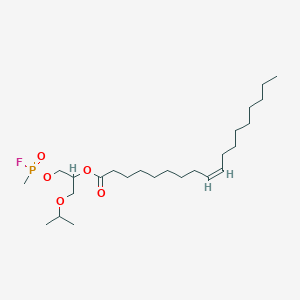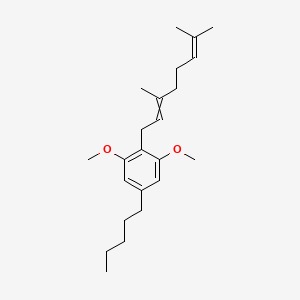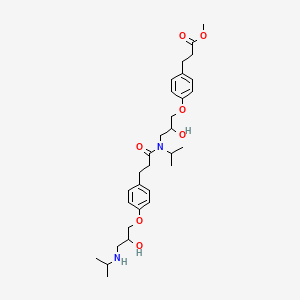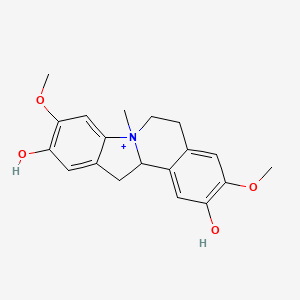
マンゴチンニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mangochinine is a useful research compound. Its molecular formula is C19H22NO4+ and its molecular weight is 328.388. The purity is usually 95%.
BenchChem offers high-quality Mangochinine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mangochinine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗血小板活性
マンゴチンニンは、抗血小板活性を示すことがわかっています。 マンゴチンニンは、伝統的な中国医学で使用される植物であるPiper mullesua地上部から単離されました . 研究では、マンゴチンニンは、血小板活性化因子(PAF)によって誘発されるウサギ血小板凝集に対して、弱い阻害活性を示し、IC50値は470.3 µg/mLでした .
縮合四環式複素環の合成
マンゴチンニンは、縮合四環式複素環の合成に使用されてきました。 これらの化合物の互変異性体であるエナミン型を経由するパラジウム触媒反応を研究し、そのプロセスをラセミ体のマンゴチンニンの合成にまで拡張しました .
伝統医学
マンゴチンニンは、伝統的な中国医学で使用される植物であるPiper mullesuaに含まれています。 この植物は、出血、骨折、転倒による怪我、関節リウマチ、リウマチ性関節痛、末梢知覚麻痺、喘息、風邪、胃痛、腹痛、歯痛、腫れ、癰の痛み、月経困難症、月経不順、火傷、蛇や昆虫の咬傷など、さまざまな症状の治療に使用されています .
ジベンゾピルロコリン誘導体の調製
マンゴチンニンは、ジベンゾピルロコリン誘導体の調製に使用されてきました。 パラジウム触媒反応の範囲と限界を研究し、そのプロセスをラセミ体のマンゴチンニンの合成にまで拡張しました .
Safety and Hazards
特性
IUPAC Name |
3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-11-8-18(23-2)17(22)9-13(11)15(20)6-12-7-16(21)19(24-3)10-14(12)20/h7-10,15H,4-6H2,1-3H3,(H-,21,22)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJDZTDWUQFSHS-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of mangochinine?
A1: Mangochinine is a dibenzopyrrocoline alkaloid. While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ]. The stereochemistry of the naturally occurring compound was determined to be (1R,2S)-(-)-mangochinine [].
Q2: Which enzymes have been studied as potential targets for mangochinine using computational methods?
A2: Molecular docking simulations were used to predict the binding affinity of mangochinine to α-glucosidase (PDB ID: 3W37) and tyrosine phosphatase 1B (PTP1B) []. These simulations suggested that mangochinine might have potential as an inhibitor of these enzymes.
Q3: Has mangochinine been tested for its inhibitory activity against α-glucosidase and PTP1B in vitro or in vivo?
A3: While the computational studies propose mangochinine as a potential inhibitor [], there is no mention of in vitro or in vivo studies in the provided abstracts. Further experimental validation is needed to confirm these predictions.
Q4: What are the predicted pharmacological properties and potential applications of mangochinine?
A4: Quantitative structure–activity relationship (QSAR) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) regressions suggest that mangochinine possesses favorable biocompatibility and pharmacokinetic properties []. This suggests its potential for medicinal development, although further research is needed.
Q5: How was mangochinine synthesized?
A5: A racemic mixture of mangochinine was synthesized using a palladium-catalyzed reaction involving dihydroisoquinoline derivatives, prepared via the Bischler-Napieralsky reaction [, ]. This synthetic route highlights the potential for developing more efficient methods for obtaining this alkaloid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
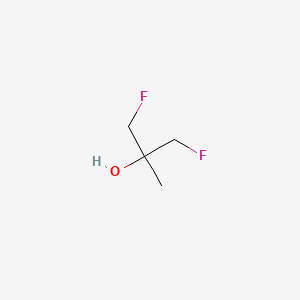
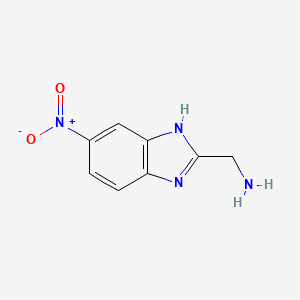


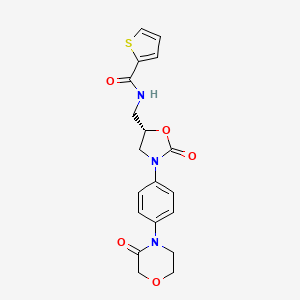
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)
